molecular formula C16H16N4O2S2 B2752348 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688336-46-1

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2752348
CAS RN: 688336-46-1
M. Wt: 360.45
InChI Key: YZEZGWGKJZPACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, commonly known as ETAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of imidazole-based compounds and has shown promising results in scientific research for its pharmacological properties.

Scientific Research Applications

Anticancer Potential

Studies on compounds structurally related to 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have demonstrated notable anticancer activities. The synthesis and evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings revealed some compounds with considerable anticancer activity against various cancer cell lines, highlighting the potential of such structures in cancer treatment (Yurttaş, Tay, & Demirayak, 2015). Further investigations into 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives have also shown anticancer activities, especially against melanoma-type cell lines, demonstrating the therapeutic potential of these compounds in oncology (Duran & Demirayak, 2012).

Antibacterial and Antioxidant Activities

Compounds derived from this compound have shown significant antimicrobial activities. For example, derivatives based on 2-(4-aminophenyl)benzimidazole and 2-mercapto-4-hydroxy-6-methyl pyrimidine have been synthesized and tested for antibacterial activity, demonstrating the antimicrobial potential of these molecules (Gullapelli, Thupurani, & Brahmeshwari, 2014). Additionally, novel coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting these structures could be beneficial in combating oxidative stress related to various diseases (Chkirate et al., 2019).

Insecticidal and Radiotracer Applications

Research into heterocycles incorporating a thiadiazole moiety has demonstrated their potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, indicating the utility of these compounds in agricultural pest management (Fadda et al., 2017). Furthermore, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives have been synthesized as potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showcasing the relevance of these compounds in diagnostic imaging and possibly in the study of diseases at the molecular level (Gao, Wang, & Zheng, 2016).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-2-22-13-5-3-12(4-6-13)20-9-7-18-16(20)24-11-14(21)19-15-17-8-10-23-15/h3-10H,2,11H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEZGWGKJZPACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.